molecular formula C13H17BBrFO3 B6304637 4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester CAS No. 2121513-32-2

4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester

Cat. No.: B6304637
CAS No.: 2121513-32-2
M. Wt: 330.99 g/mol
InChI Key: FYAGPFGNJZMYFT-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester typically involves the reaction of 4-bromo-2-fluoro-6-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester undergoes various types of reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.

    Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or an acid.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

    Protodeboronation: Acids (e.g., HCl) or protic solvents (e.g., methanol) are used.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

    Protodeboronation: The corresponding aryl or vinyl compounds without the boronic ester group.

Scientific Research Applications

4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is used in various scientific research applications, including:

    Chemistry: As a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: In the development of boron-containing drugs and drug delivery systems.

    Medicine: As a precursor in the synthesis of pharmaceuticals and in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves the following steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic ester transfers its aryl or vinyl group to the palladium complex.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or substituted alkene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-methoxyphenylboronic acid
  • 2,6-Difluoro-4-methoxyphenylboronic acid
  • 3-Fluoro-4-methoxyphenylboronic acid

Uniqueness

4-Bromo-2-fluoro-6-methoxyphenylboronic acid pinacol ester is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. The presence of both bromine and fluorine atoms enhances its utility in various coupling reactions, providing access to a wide range of functionalized products.

Properties

IUPAC Name

2-(4-bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BBrFO3/c1-12(2)13(3,4)19-14(18-12)11-9(16)6-8(15)7-10(11)17-5/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYAGPFGNJZMYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2F)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BBrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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